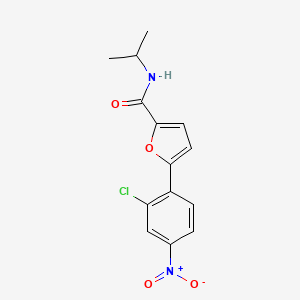

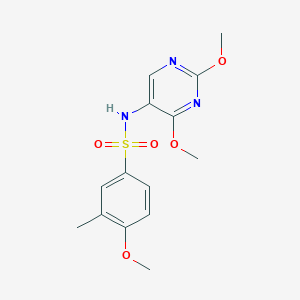

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .

Chemical Reactions Analysis

Carbamates, in general, are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Scientific Research Applications

Synthesis and Structural Analysis

Research on tert-butyl carbamate derivatives has demonstrated their utility in the synthesis of biologically active compounds and the exploration of their structural properties. For example, studies have shown the synthesis of tert-butyl carbamate derivatives with significant yields, highlighting their importance as intermediates in medicinal chemistry and materials science. These compounds serve as key intermediates in the synthesis of complex molecules due to their reactive sites, which facilitate further chemical transformations (Zhao et al., 2017).

Molecular Interactions and Crystal Structures

Investigations into the crystal structures of carbamate derivatives reveal insights into molecular interactions, such as hydrogen and halogen bonding. This knowledge is crucial for understanding the solid-state behavior of these compounds, which can influence their reactivity and stability. The detailed study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, for instance, demonstrates simultaneous hydrogen and halogen bonds involving carbonyl groups, an aspect critical for designing materials with desired properties (Baillargeon et al., 2017).

Advanced Synthesis Techniques

Research on novel synthesis methods, such as the non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquids, showcases the development of more efficient and environmentally friendly chemical processes. These studies not only expand the toolbox for chemists working with carbamate derivatives but also contribute to the broader field of green chemistry by developing methods that reduce the need for harsh conditions or toxic catalysts (Shi et al., 2003).

Applications in Material Science

The versatility of tert-butyl carbamate derivatives extends to materials science, where their unique properties can be harnessed for various applications. For example, studies on the adsorption isotherms for methyl tert-butyl ether and other fuel oxygenates on activated carbons highlight the potential use of these compounds in environmental remediation efforts, particularly in the treatment of water contaminated with organic pollutants (Yu et al., 2005).

Future Directions

Properties

IUPAC Name |

tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-6-9-8(7-12-14(9)5)13-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPBNFPVGYYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)

![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)

![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)